molecular formula C12H12N4O4 B12920230 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) CAS No. 40598-51-4

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone)

Cat. No.: B12920230
CAS No.: 40598-51-4
M. Wt: 276.25 g/mol
InChI Key: WZJJTFLTXCEEKV-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) is a complex organic compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring substituted with acetyloxy and phenylhydrazone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) typically involves the reaction of pyrimidine-2,4,6-trione with acetic anhydride and phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidinetriones, hydrazine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

40598-51-4

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

[4,6-dioxo-2-(phenylhydrazinylidene)-1,3-diazinan-5-yl] acetate

InChI

InChI=1S/C12H12N4O4/c1-7(17)20-9-10(18)13-12(14-11(9)19)16-15-8-5-3-2-4-6-8/h2-6,9,15H,1H3,(H2,13,14,16,18,19)

InChI Key

WZJJTFLTXCEEKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)NC(=NNC2=CC=CC=C2)NC1=O

Origin of Product

United States

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